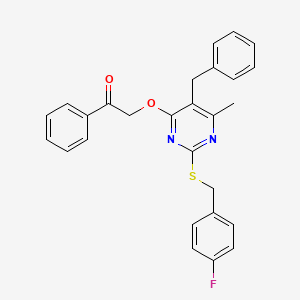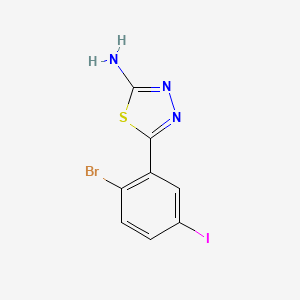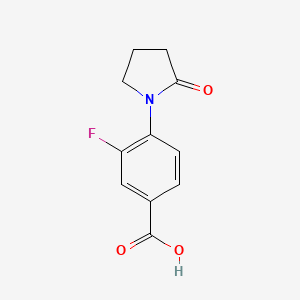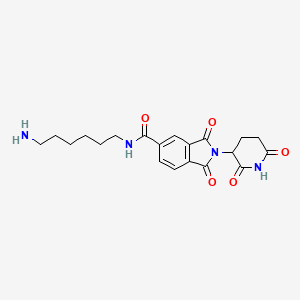
Thalidomide-5-(C6-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-(C6-amine) is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic potential in treating various conditions. Thalidomide-5-(C6-amine) is a proteolytic targeting chimera (PROTAC) building block that contains an E3 ligase ligand substituted with a terminal amine group . This compound is primarily used in research for its ability to modify proteins and antibodies through chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-(C6-amine) involves the modification of thalidomide to introduce a terminal amine group. This can be achieved through a series of chemical reactions, including the use of reagents such as NHS esters or carboxylic acids in the presence of coupling agents like EDC or HATU .
Industrial Production Methods: While specific industrial production methods for Thalidomide-5-(C6-amine) are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound is suitable for research applications.
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-(C6-amine) undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine group can react with NHS esters or carboxylic acids to form stable amide bonds.
Click Chemistry: The azide group can react with alkyne, BCN, or DBCO to yield a stable triazole linkage.
Common Reagents and Conditions:
NHS Esters: Used for amine-reactive labeling.
EDC or HATU: Coupling agents for forming amide bonds.
Alkyne, BCN, DBCO: Reagents for click chemistry reactions.
Major Products: The major products formed from these reactions are stable amide bonds or triazole linkages, which are useful for modifying proteins and antibodies .
Scientific Research Applications
Thalidomide-5-(C6-amine) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thalidomide-5-(C6-amine) involves its binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . The compound’s ability to selectively degrade specific proteins makes it a valuable tool in targeted protein degradation research.
Comparison with Similar Compounds
Lenalidomide: Another thalidomide derivative with similar protein-degrading properties.
Pomalidomide: Known for its enhanced potency and selectivity compared to thalidomide.
FR259625: A carboxyl derivative of thalidomide used in affinity purification studies.
Uniqueness: Thalidomide-5-(C6-amine) is unique due to its terminal amine group, which allows for versatile chemical modifications and its use as a PROTAC building block . This distinguishes it from other thalidomide derivatives that may lack this functional group and its associated reactivity.
Properties
Molecular Formula |
C20H24N4O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H24N4O5/c21-9-3-1-2-4-10-22-17(26)12-5-6-13-14(11-12)20(29)24(19(13)28)15-7-8-16(25)23-18(15)27/h5-6,11,15H,1-4,7-10,21H2,(H,22,26)(H,23,25,27) |
InChI Key |
NEIBHOLGDPAEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
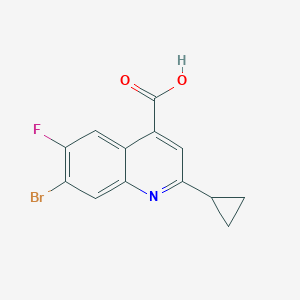
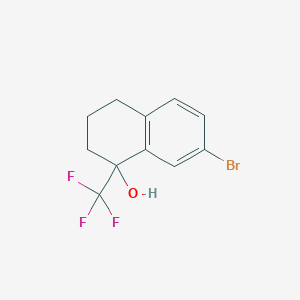
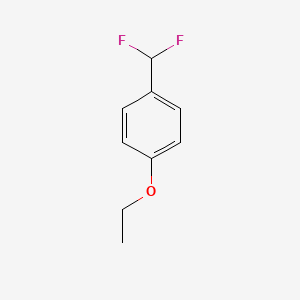
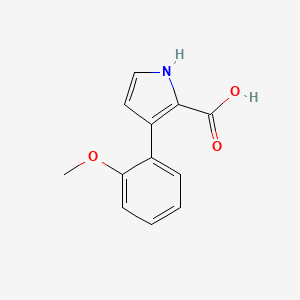

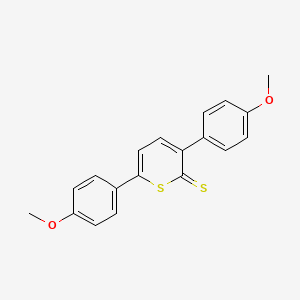
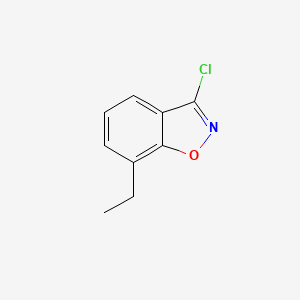
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
